molecular formula C13H8Cl2N2 B11855329 3,6-dichloro-11H-dibenzo[b,e][1,4]diazepine

3,6-dichloro-11H-dibenzo[b,e][1,4]diazepine

Cat. No.: B11855329
M. Wt: 263.12 g/mol
InChI Key: XISMAEMMVLVXAS-UHFFFAOYSA-N
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Description

3,6-dichloro-11H-dibenzo[b,e][1,4]diazepine is a chemical compound belonging to the class of dibenzodiazepines. This compound is characterized by its tricyclic structure, which includes two benzene rings fused to a diazepine ring. The presence of chlorine atoms at the 3 and 6 positions of the benzene rings adds to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-dichloro-11H-dibenzo[b,e][1,4]diazepine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chlorobenzaldehyde with 2-aminophenol under basic conditions, often facilitated by microwave irradiation. This method is attractive due to its simplicity and short reaction time .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using similar precursors. The use of catalysts such as copper can enhance the efficiency of the reaction, making it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3,6-dichloro-11H-dibenzo[b,e][1,4]diazepine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions include various substituted derivatives, which can exhibit different chemical and biological properties.

Scientific Research Applications

3,6-dichloro-11H-dibenzo[b,e][1,4]diazepine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,6-dichloro-11H-dibenzo[b,e][1,4]diazepine involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-dichloro-11H-dibenzo[b,e][1,4]diazepine is unique due to the presence of chlorine atoms at specific positions, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H8Cl2N2

Molecular Weight

263.12 g/mol

IUPAC Name

1,9-dichloro-6H-benzo[b][1,4]benzodiazepine

InChI

InChI=1S/C13H8Cl2N2/c14-9-5-4-8-7-16-11-3-1-2-10(15)13(11)17-12(8)6-9/h1-6H,7H2

InChI Key

XISMAEMMVLVXAS-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=C(C=C2)Cl)N=C3C(=N1)C=CC=C3Cl

Origin of Product

United States

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